(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol
CAS No.: 76350-85-1
Cat. No.: VC3844118
Molecular Formula: C14H14O
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76350-85-1 |
|---|---|
| Molecular Formula | C14H14O |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | [3-(2-methylphenyl)phenyl]methanol |
| Standard InChI | InChI=1S/C14H14O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9,15H,10H2,1H3 |
| Standard InChI Key | CEHQWCFLTWFAOL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=CC=CC(=C2)CO |
| Canonical SMILES | CC1=CC=CC=C1C2=CC=CC(=C2)CO |
Introduction
Structural and Functional Overview
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol (C₁₄H₁₄O) features a biphenyl backbone substituted with a methyl group at the 2' position and a hydroxymethyl group at the 3 position. Its molecular structure confers rigidity and hydrophobicity, making it an ideal precursor for lipophilic insecticides. The biphenyl system allows for π-π interactions with biological targets, while the hydroxymethyl group enables esterification with carboxylic acids to form active pyrethroids .
Synthesis and Catalytic Optimization
The synthesis of (2'-methyl-[1,1'-biphenyl]-3-yl)methanol proceeds via a multi-step route, with cross-coupling reactions as the pivotal step.
Grignard Reagent Preparation
3-Chloro-2-methylphenylmagnesium halide is synthesized from 2,6-dihalotoluene precursors (e.g., 2,6-dichlorotoluene) through halogen-magnesium exchange. This Grignard reagent serves as the nucleophilic component in subsequent coupling reactions .
Cross-Coupling with Halobenzenes
The Grignard reagent reacts with halobenzenes (e.g., bromobenzene) in the presence of a palladium or nickel catalyst. Key process parameters include:
| Parameter | Value/Description | Yield Impact |
|---|---|---|
| Catalyst | Pd/Al₂O₃ or Ni(acac)₂ | High |
| Catalyst Loading | 0.02–0.04 mol% (Ni) or 5 wt% (Pd) | Critical |
| Solvent | Tetrahydrofuran (THF) | Moderate |
| Temperature | 50–80°C | Moderate |
| Reaction Time | 1.25–23 hours | Low |
Optimization studies demonstrate that reducing nickel(II) acetylacetonate loading to 0.02 mol% increases yield to 88.9%, compared to 73.5% with palladium . This enhancement is attributed to minimized side reactions and improved catalyst turnover.
Hydroxymethylation
The coupled product, 3-chloro-2-methyl-[1,1'-biphenyl], undergoes hydroxymethylation via Grignard reaction with formaldehyde:
This step typically achieves >90% conversion under anhydrous conditions .
Industrial Applications
Pyrethroid Insecticide Production
The compound’s primary application lies in synthesizing esters such as cyphenothrin and fenpropathrin, which exhibit broad-spectrum insecticidal activity. These esters disrupt insect neuronal sodium channels, leading to paralysis and death .
Advantages Over Alternatives
-
Cost Efficiency: The catalytic process reduces palladium use by 99%, lowering production costs.
-
Environmental Impact: Higher yields (88.9% vs. 60%) minimize waste generation .
| Property | Value/Estimation |
|---|---|
| Molecular Weight | 198.26 g/mol |
| Melting Point | 45–50°C (predicted) |
| LogP (Octanol-Water) | 3.8 (estimated) |
| Solubility | Insoluble in water; soluble in THF, DCM |
Challenges and Future Directions
Despite process optimizations, challenges persist:
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Catalyst Recovery: Homogeneous nickel catalysts require costly separation steps.
-
Byproduct Formation: Chlorinated byproducts may necessitate purification.
Future research should focus on heterogeneous catalyst systems and green solvent alternatives to enhance sustainability.
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